molecular formula CH4N2O B131492 Urea-13C CAS No. 58069-82-2

Urea-13C

Cat. No. B131492
CAS RN: 58069-82-2
M. Wt: 61.048 g/mol
InChI Key: XSQUKJJJFZCRTK-OUBTZVSYSA-N
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Patent
US06129971

Procedure details

To a solution of 4.4 grams of polyoctadecyl carbamate-co-vinyl acetate having 50 mole % octadecyl carbamate (prepared in xylene at 40 percent solids as described above) and 1.58 grams of polyvinyl butyral (available under the trade designation "BUTVAR" B72 from Monsanto Company, St. Louis, Mo.) in a solvent mixture of 178.6 grams of 2-propanol, 20.6 grams of xylene and 59.9 grams of heptane was added 0.40 grams of 5,000 Mn polydimethylsiloxane diamine (PDMS, prepared following U.S. Pat. No. 5,512,650) and 0.50 grams of 1,3-diaminopentane (available under the trade designation "DYTEK" EP from DuPont) with stirring at 25° C. Next, 1.10 grams of isophorone diisocyanate (IPDI available from Huls or Bayer) was added at 25° C. with stirring and a slow nitrogen purge. The mixture was stirred for 30 minutes, and, in the presence of the polyoctadecyl carbamate-co-vinyl acetate and the polyvinyl butyral, the IPDI reacted with the PDMS diamine and the 1,3-diaminopentane to form a polydiorganosiloxane urea-containing component with 20 weight % PDMS and 80 weight % 1,3-diaminopentane/IPDI. The final product mixture was a homogeneous, hazy, approximately 3% solids solution of a polymer component (polyoctadecyl carbamate-co-vinyl acetate), a polydiorganosiloxane urea-containing component and polyvinyl butyral in a 55:25:20 solids weight ratio.
Quantity
1.1 g
Type
reactant
Reaction Step One
[Compound]
Name
carbamate-co-vinyl acetate
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyvinyl butyral
Quantity
1.58 g
Type
reactant
Reaction Step Four
Quantity
178.6 g
Type
reactant
Reaction Step Five
Quantity
59.9 g
Type
solvent
Reaction Step Five
Quantity
20.6 g
Type
solvent
Reaction Step Five
[Compound]
Name
5,000
Quantity
0.4 g
Type
reactant
Reaction Step Six
[Compound]
Name
Mn polydimethylsiloxane diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
PDMS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.5 g
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1](=[O:22])(OCCCCCCCCCCCCCCCCCC)[NH2:2].CC(O)C.[NH2:27][CH2:28][CH2:29][CH:30]([NH2:33])[CH2:31][CH3:32].O=C=[N:36]C1CC(C)(C)CC(C)(CN=C=O)C1>CCCCCCC.C1(C)C(C)=CC=CC=1>[NH2:27][CH2:28][CH2:29][CH:30]([NH2:33])[CH2:31][CH3:32].[NH2:36][C:1]([NH2:2])=[O:22]

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
O=C=NC1CC(CN=C=O)(CC(C1)(C)C)C
Step Two
Name
carbamate-co-vinyl acetate
Quantity
4.4 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(OCCCCCCCCCCCCCCCCCC)=O
Step Four
Name
polyvinyl butyral
Quantity
1.58 g
Type
reactant
Smiles
Step Five
Name
Quantity
178.6 g
Type
reactant
Smiles
CC(C)O
Name
Quantity
59.9 g
Type
solvent
Smiles
CCCCCCC
Name
Quantity
20.6 g
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Six
Name
5,000
Quantity
0.4 g
Type
reactant
Smiles
Name
Mn polydimethylsiloxane diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
PDMS
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0.5 g
Type
reactant
Smiles
NCCC(CC)N

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
a slow nitrogen purge
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
in the presence of the polyoctadecyl carbamate-co-vinyl acetate and the polyvinyl butyral, the IPDI reacted with the PDMS diamine

Outcomes

Product
Name
Type
product
Smiles
NCCC(CC)N
Name
Type
product
Smiles
NC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06129971

Procedure details

To a solution of 4.4 grams of polyoctadecyl carbamate-co-vinyl acetate having 50 mole % octadecyl carbamate (prepared in xylene at 40 percent solids as described above) and 1.58 grams of polyvinyl butyral (available under the trade designation "BUTVAR" B72 from Monsanto Company, St. Louis, Mo.) in a solvent mixture of 178.6 grams of 2-propanol, 20.6 grams of xylene and 59.9 grams of heptane was added 0.40 grams of 5,000 Mn polydimethylsiloxane diamine (PDMS, prepared following U.S. Pat. No. 5,512,650) and 0.50 grams of 1,3-diaminopentane (available under the trade designation "DYTEK" EP from DuPont) with stirring at 25° C. Next, 1.10 grams of isophorone diisocyanate (IPDI available from Huls or Bayer) was added at 25° C. with stirring and a slow nitrogen purge. The mixture was stirred for 30 minutes, and, in the presence of the polyoctadecyl carbamate-co-vinyl acetate and the polyvinyl butyral, the IPDI reacted with the PDMS diamine and the 1,3-diaminopentane to form a polydiorganosiloxane urea-containing component with 20 weight % PDMS and 80 weight % 1,3-diaminopentane/IPDI. The final product mixture was a homogeneous, hazy, approximately 3% solids solution of a polymer component (polyoctadecyl carbamate-co-vinyl acetate), a polydiorganosiloxane urea-containing component and polyvinyl butyral in a 55:25:20 solids weight ratio.
Quantity
1.1 g
Type
reactant
Reaction Step One
[Compound]
Name
carbamate-co-vinyl acetate
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyvinyl butyral
Quantity
1.58 g
Type
reactant
Reaction Step Four
Quantity
178.6 g
Type
reactant
Reaction Step Five
Quantity
59.9 g
Type
solvent
Reaction Step Five
Quantity
20.6 g
Type
solvent
Reaction Step Five
[Compound]
Name
5,000
Quantity
0.4 g
Type
reactant
Reaction Step Six
[Compound]
Name
Mn polydimethylsiloxane diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
PDMS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.5 g
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1](=[O:22])(OCCCCCCCCCCCCCCCCCC)[NH2:2].CC(O)C.[NH2:27][CH2:28][CH2:29][CH:30]([NH2:33])[CH2:31][CH3:32].O=C=[N:36]C1CC(C)(C)CC(C)(CN=C=O)C1>CCCCCCC.C1(C)C(C)=CC=CC=1>[NH2:27][CH2:28][CH2:29][CH:30]([NH2:33])[CH2:31][CH3:32].[NH2:36][C:1]([NH2:2])=[O:22]

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
O=C=NC1CC(CN=C=O)(CC(C1)(C)C)C
Step Two
Name
carbamate-co-vinyl acetate
Quantity
4.4 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(OCCCCCCCCCCCCCCCCCC)=O
Step Four
Name
polyvinyl butyral
Quantity
1.58 g
Type
reactant
Smiles
Step Five
Name
Quantity
178.6 g
Type
reactant
Smiles
CC(C)O
Name
Quantity
59.9 g
Type
solvent
Smiles
CCCCCCC
Name
Quantity
20.6 g
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Six
Name
5,000
Quantity
0.4 g
Type
reactant
Smiles
Name
Mn polydimethylsiloxane diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
PDMS
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0.5 g
Type
reactant
Smiles
NCCC(CC)N

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
a slow nitrogen purge
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
in the presence of the polyoctadecyl carbamate-co-vinyl acetate and the polyvinyl butyral, the IPDI reacted with the PDMS diamine

Outcomes

Product
Name
Type
product
Smiles
NCCC(CC)N
Name
Type
product
Smiles
NC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06129971

Procedure details

To a solution of 4.4 grams of polyoctadecyl carbamate-co-vinyl acetate having 50 mole % octadecyl carbamate (prepared in xylene at 40 percent solids as described above) and 1.58 grams of polyvinyl butyral (available under the trade designation "BUTVAR" B72 from Monsanto Company, St. Louis, Mo.) in a solvent mixture of 178.6 grams of 2-propanol, 20.6 grams of xylene and 59.9 grams of heptane was added 0.40 grams of 5,000 Mn polydimethylsiloxane diamine (PDMS, prepared following U.S. Pat. No. 5,512,650) and 0.50 grams of 1,3-diaminopentane (available under the trade designation "DYTEK" EP from DuPont) with stirring at 25° C. Next, 1.10 grams of isophorone diisocyanate (IPDI available from Huls or Bayer) was added at 25° C. with stirring and a slow nitrogen purge. The mixture was stirred for 30 minutes, and, in the presence of the polyoctadecyl carbamate-co-vinyl acetate and the polyvinyl butyral, the IPDI reacted with the PDMS diamine and the 1,3-diaminopentane to form a polydiorganosiloxane urea-containing component with 20 weight % PDMS and 80 weight % 1,3-diaminopentane/IPDI. The final product mixture was a homogeneous, hazy, approximately 3% solids solution of a polymer component (polyoctadecyl carbamate-co-vinyl acetate), a polydiorganosiloxane urea-containing component and polyvinyl butyral in a 55:25:20 solids weight ratio.
Quantity
1.1 g
Type
reactant
Reaction Step One
[Compound]
Name
carbamate-co-vinyl acetate
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyvinyl butyral
Quantity
1.58 g
Type
reactant
Reaction Step Four
Quantity
178.6 g
Type
reactant
Reaction Step Five
Quantity
59.9 g
Type
solvent
Reaction Step Five
Quantity
20.6 g
Type
solvent
Reaction Step Five
[Compound]
Name
5,000
Quantity
0.4 g
Type
reactant
Reaction Step Six
[Compound]
Name
Mn polydimethylsiloxane diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
PDMS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.5 g
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1](=[O:22])(OCCCCCCCCCCCCCCCCCC)[NH2:2].CC(O)C.[NH2:27][CH2:28][CH2:29][CH:30]([NH2:33])[CH2:31][CH3:32].O=C=[N:36]C1CC(C)(C)CC(C)(CN=C=O)C1>CCCCCCC.C1(C)C(C)=CC=CC=1>[NH2:27][CH2:28][CH2:29][CH:30]([NH2:33])[CH2:31][CH3:32].[NH2:36][C:1]([NH2:2])=[O:22]

Inputs

Step One
Name
Quantity
1.1 g
Type
reactant
Smiles
O=C=NC1CC(CN=C=O)(CC(C1)(C)C)C
Step Two
Name
carbamate-co-vinyl acetate
Quantity
4.4 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(OCCCCCCCCCCCCCCCCCC)=O
Step Four
Name
polyvinyl butyral
Quantity
1.58 g
Type
reactant
Smiles
Step Five
Name
Quantity
178.6 g
Type
reactant
Smiles
CC(C)O
Name
Quantity
59.9 g
Type
solvent
Smiles
CCCCCCC
Name
Quantity
20.6 g
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Six
Name
5,000
Quantity
0.4 g
Type
reactant
Smiles
Name
Mn polydimethylsiloxane diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
PDMS
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0.5 g
Type
reactant
Smiles
NCCC(CC)N

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
a slow nitrogen purge
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
in the presence of the polyoctadecyl carbamate-co-vinyl acetate and the polyvinyl butyral, the IPDI reacted with the PDMS diamine

Outcomes

Product
Name
Type
product
Smiles
NCCC(CC)N
Name
Type
product
Smiles
NC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.